An In-depth Technical Guide to the Physical Properties of Isopropyl Butyrate
An In-depth Technical Guide to the Physical Properties of Isopropyl Butyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl butyrate (B1204436) (also known as isopropyl butanoate) is an organic compound classified as an ester, formed from the condensation of butanoic acid and isopropanol (B130326).[1] Its chemical formula is C₇H₁₄O₂.[1] This colorless liquid possesses a characteristic sweet, fruity aroma reminiscent of pineapple and ripe fruit, which leads to its use as a flavoring and fragrance agent.[1][2] In a research and development context, particularly in drug development, understanding the physical properties of a molecule like isopropyl butyrate is crucial. These properties dictate its behavior as a solvent, its potential for membrane permeation, and the conditions required for its purification and handling.[1] This guide provides a comprehensive overview of the core physical properties of isopropyl butyrate, detailed experimental methodologies for their determination, and logical workflows to aid in laboratory applications.
General and Chemical Properties
Below is a summary of the fundamental identifiers and chemical properties of isopropyl butyrate.
| Property | Value | Source(s) |
| IUPAC Name | propan-2-yl butanoate | [3] |
| Synonyms | Isopropyl butanoate, Butyric acid, isopropyl ester | [3][4] |
| CAS Number | 638-11-9 | [3] |
| Molecular Formula | C₇H₁₄O₂ | [3] |
| Molecular Weight | 130.18 g/mol | [3] |
| Appearance | Colorless, clear liquid | [1][3] |
| Odor | Sweet, fruity, pineapple-like | [1][2] |
Quantitative Physical Properties
The following tables summarize the key experimentally determined and estimated physical properties of isopropyl butyrate, compiled from various chemical databases.
Thermal Properties
Thermal properties such as boiling and melting points are critical for distillation, purification, and determining the physical state of the substance under various conditions.
| Property | Value | Conditions | Source(s) |
| Boiling Point | 130-131 °C | @ 760 mmHg | [3][5] |
| 130.5 °C | [1] | ||
| 130 °C | |||
| Melting Point | -95.2 °C | (estimate) | [1][2] |
| Flash Point | 30 °C (86 °F) | Tag Closed Cup (TCC) | [1][5] |
| 29 °C | |||
| Enthalpy of Vaporization | 39.94 kJ/mol | (Joback method) | [1] |
Optical and Density Properties
Refractive index and density are important for substance identification and purity assessment.
| Property | Value | Conditions | Source(s) |
| Density | 0.863 - 0.869 g/mL | @ 20 °C | [3] |
| 0.859 g/mL | @ 25 °C | [1][2] | |
| Specific Gravity | 0.860 - 0.862 | @ 20 °C | [5] |
| 0.86 | @ 20/20 °C | [1] | |
| Refractive Index (n_D) | 1.390 - 1.396 | @ 20 °C | [3] |
| 1.393 - 1.395 | @ 20 °C | [5] | |
| 1.393 | @ 20 °C | [2] |
Solubility and Partitioning
Solubility data is fundamental for applications involving extractions, formulations, and understanding biological interactions. The octanol-water partition coefficient (LogP) provides insight into the lipophilicity of the compound.
| Property | Value | Conditions | Source(s) |
| Water Solubility | Very slightly soluble; Insoluble | [3][5] | |
| 1.56 g/L | (Temperature not stated) | [2] | |
| Solubility in other Solvents | Soluble in alcohol and oils | [3] | |
| LogP (o/w) | 1.738 - 2.12 | [1] | |
| 2.158 | (estimate) | [5] |
Vapor Properties
Vapor pressure and density are important for safety considerations, especially regarding flammability and ventilation.
| Property | Value | Conditions | Source(s) |
| Vapor Pressure | 9.684 mmHg | @ 25 °C (estimate) | [5] |
| 6 mmHg | @ 20 °C | [2] | |
| Vapor Density | 4.4 | (Air = 1) | [5] |
Note on Viscosity: Comprehensive quantitative data for the dynamic viscosity of isopropyl butyrate is notably absent from major chemical databases and literature sources.[1] This represents a gap in the full physical characterization of the compound.
Experimental Protocols
The determination of the physical properties of an ester like isopropyl butyrate involves its initial synthesis and purification, followed by specific analytical procedures.
Synthesis via Fischer Esterification
Isopropyl butyrate is typically synthesized by the Fischer esterification reaction, which involves reacting butanoic acid with isopropanol in the presence of a strong acid catalyst, such as sulfuric acid.[6][7]
-
Reaction Setup: Equimolar amounts (or a slight excess of the less expensive reactant) of butanoic acid and isopropanol are combined in a round-bottom flask.[7][8] A catalytic amount (typically 5-10% of the total volume) of concentrated sulfuric acid is added slowly while swirling.[6][8]
-
Driving Equilibrium: The reaction is an equilibrium process.[6] To drive the reaction towards the product, one of the products (water) can be removed as it is formed, often using a Dean-Stark apparatus, or an excess of one reactant can be used.[7][9]
-
Heating: The mixture is heated to reflux (approximately 60-65°C in a warm water bath is often sufficient) for a specified period (e.g., 10 minutes to an hour) to allow the reaction to proceed towards equilibrium.[6][7]
Isolation and Purification
After the reaction, the crude ester must be isolated from the excess reactants, catalyst, and byproducts.
-
Neutralization: The reaction mixture is cooled and then washed with a weak base, such as 5% sodium bicarbonate solution, to neutralize the sulfuric acid catalyst and any unreacted butanoic acid.[7]
-
Extraction: The ester is extracted from the aqueous layer using a separatory funnel. Since the ester is insoluble in water, it will form a distinct organic layer.[7][8]
-
Drying: The collected organic layer is washed with a saturated sodium chloride solution (brine) to remove the bulk of the dissolved water and then dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.[7]
-
Distillation: The final purification is achieved by distillation.[7] Simple or fractional distillation is used to separate the pure ester from any remaining alcohol or other impurities based on differences in boiling points.[7] The boiling point of the pure substance is recorded during this process.
Measurement of Physical Properties
-
Boiling Point: The boiling point is accurately measured during the final distillation step. It is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, recorded as a stable temperature plateau during the collection of the pure distillate.[7]
-
Density and Specific Gravity: Density is measured by accurately weighing a precise volume of the purified liquid using a pycnometer or a digital density meter at a controlled temperature (e.g., 20°C or 25°C).[1]
-
Refractive Index: A few drops of the pure ester are placed on the prism of a refractometer (e.g., an Abbé refractometer). The refractive index is read directly from the instrument at a specified temperature, typically 20°C, using the sodium D-line (589 nm) as the light source.[1]
-
Solubility: Qualitative solubility is determined by adding a small amount of isopropyl butyrate to various solvents (water, ethanol, oils) and observing miscibility.[3][8] Quantitative solubility can be determined by creating a saturated solution and measuring its concentration via techniques like gas chromatography.
Visualized Workflows
The following diagrams illustrate the key chemical and experimental processes related to isopropyl butyrate.
Caption: Fischer esterification of isopropyl butyrate from its parent acid and alcohol.
Caption: General workflow for the synthesis, purification, and physical analysis of isopropyl butyrate.
References
- 1. Buy Isopropyl butyrate | 638-11-9 [smolecule.com]
- 2. ISOPROPYL BUTYRATE | 638-11-9 [chemicalbook.com]
- 3. Isopropyl butyrate | C7H14O2 | CID 61184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isopropyl butyrate (CAS 638-11-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. isopropyl butyrate, 638-11-9 [thegoodscentscompany.com]
- 6. youtube.com [youtube.com]
- 7. csub.edu [csub.edu]
- 8. scribd.com [scribd.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
